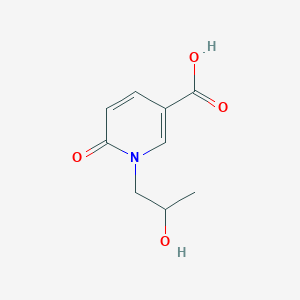

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-hydroxypropyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6(11)4-10-5-7(9(13)14)2-3-8(10)12/h2-3,5-6,11H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTWZQLWZRBDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=CC1=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxypropylamine with an appropriate β-keto ester, followed by cyclization and subsequent oxidation to introduce the ketone group at the sixth position. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ketone group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may function as an inhibitor of certain enzymes involved in metabolic pathways. Its pharmacological potential is primarily linked to its ability to modulate the activity of key enzymes, which can lead to therapeutic effects against various diseases.

Enzyme Inhibition

Studies have shown that derivatives of dihydropyridine compounds can inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer and other diseases. The compound's structural features allow it to interact with enzyme active sites effectively, potentially leading to anti-cancer properties.

Cancer Treatment

One significant application of 1-(2-hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is in developing cancer therapeutics. Research has demonstrated that compounds with similar structures can inhibit HDACs, leading to reactivation of tumor suppressor genes and apoptosis in cancer cells.

Case Study: HDAC Inhibition

A study utilizing a series of dihydropyridine derivatives showed promising results in inhibiting HDAC activity, which correlated with reduced cell proliferation in cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the dihydropyridine core could enhance potency and selectivity against specific HDAC isoforms.

| Compound | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 0.5 | HDAC1 | |

| Compound B | 0.8 | HDAC2 | |

| 1-(2-Hydroxypropyl)-6-oxo | 0.7 | HDAC3 |

Anti-inflammatory Applications

The compound also shows potential in treating inflammatory conditions. By modulating pathways associated with inflammation, it may reduce symptoms and improve patient outcomes.

Case Study: Anti-inflammatory Effects

In vitro studies revealed that the compound could inhibit pro-inflammatory cytokines' production, suggesting its utility in managing conditions like rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The dihydropyridine ring can interact with calcium channels, modulating their activity and influencing cellular processes such as muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related N-substituted 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Findings :

Substituent Size and Hydrophobicity :

- The 2-hydroxypropyl group in the target compound balances hydrophilicity (from -OH) and moderate chain length (propyl), contrasting with smaller substituents like hydroxyethyl (shorter chain) or bulkier groups like cyclohexylmethyl (highly hydrophobic) .

- Fluorobenzyl and iodophenyl derivatives introduce aromatic rings, enhancing lipophilicity and electronic effects critical for receptor binding or catalysis .

Synthetic Applications :

- Compounds with alkyl or aryl substituents (e.g., benzyl in ) are used as intermediates in protease inhibitor synthesis, highlighting the role of substituents in drug design .

- Coordination polymers derived from bis-carboxylic acid analogs (e.g., H₂L1 and H₂L2 in ) demonstrate applications in heterogeneous catalysis, where substituent flexibility influences metal-ligand interactions .

Physicochemical Properties :

- The hydroxyl group in hydroxyethyl or hydroxypropyl derivatives increases solubility in aqueous media compared to methoxyethyl or cyclohexylmethyl analogs .

- Electron-withdrawing groups (e.g., fluorine in ) may enhance stability against metabolic degradation .

Research Trends and Industrial Relevance

- Materials Science : Bis-carboxylic acid derivatives () serve as ligands for Zn(II) coordination polymers, with substituent length affecting structural topology and catalytic efficiency .

- Industrial Use : Methoxyethyl derivatives () are produced at scale for synthetic intermediates, leveraging their stability and moderate polarity .

Biological Activity

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound belongs to the class of dihydropyridine carboxylic acids, characterized by a pyridine ring with various substituents that influence its biological activity. Its chemical structure is represented as follows:

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits several mechanisms of action:

- Anticancer Activity : The compound has shown efficacy in inducing apoptosis in cancer cells by interacting with proteins involved in the apoptosis pathway, such as PARP-1 .

- Antioxidant Properties : It may possess antioxidant capabilities, which help mitigate oxidative stress in cells, thereby protecting against cellular damage and inflammation .

- Metabolic Regulation : Research indicates potential roles in modulating metabolic pathways, particularly those related to glucose metabolism and insulin sensitivity .

Anticancer Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that it significantly inhibited the proliferation of FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Inhibition of cell cycle |

| A549 (Lung) | 10.0 | ROS generation |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays. It demonstrated significant free radical scavenging activity, which is crucial for its protective effects against oxidative stress-related diseases.

In Silico Studies

In silico docking studies have been performed to predict the binding affinity of 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with target proteins involved in cancer pathways. These studies suggest that the compound can effectively bind to key regulatory sites on proteins like PARP-1 and MEK .

Q & A

Q. Basic

- X-ray crystallography : Resolves atomic positions and hydrogen-bonding networks, as demonstrated in studies of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide .

- NMR spectroscopy : H and C NMR validate proton environments and substituent placement (e.g., hydroxypropyl group at position 1) .

- IR spectroscopy : Confirms functional groups like carboxylic acid (C=O stretch ~1700 cm) .

How do substituents at the 6-position influence biological activity, and how can contradictions in reported data be resolved?

Q. Advanced

- Structure-activity relationship (SAR) studies : Substituents like methyl or halogen groups alter electron density, affecting binding to targets (e.g., PARP-1 or AChE). For example, cyclopropylmethyl groups enhance neuroprotective activity by modulating AChE inhibition .

- Resolving contradictions :

- Comparative assays : Standardize in vitro models (e.g., identical cancer cell lines) to eliminate variability .

- Dose-response analysis : Quantify IC values under consistent conditions to assess potency disparities .

What methodologies assess selective cytotoxicity toward cancer cells while sparing normal cells?

Q. Advanced

- Dual-cell-line assays : Use MTT or resazurin assays on cancer (e.g., HeLa) and normal (e.g., HEK293) cells. For example, 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid showed 10-fold selectivity in apoptosis induction .

- Mechanistic profiling : Compare caspase activation or PARP-1 cleavage between cell types via Western blotting .

How can in silico docking studies elucidate interactions with targets like PARP-1 or AChE?

Q. Advanced

- Molecular docking : Use software (AutoDock, Schrödinger) to model ligand binding. For instance, dihydropyridines with hydrophobic substituents show higher affinity for PARP-1’s NAD-binding site .

- Validation : Mutagenesis studies (e.g., Ala-scanning) confirm critical residues identified in silico .

What strategies improve metabolic stability in preclinical studies?

Q. Advanced

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask carboxylic acid with esters, improving bioavailability and delaying hepatic clearance .

- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots .

How can researchers address solubility challenges during in vivo testing?

Q. Basic

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : Convert carboxylic acid to sodium or potassium salts for improved dissolution .

What experimental approaches validate neuroprotective effects via AChE inhibition?

Q. Advanced

- Ellman’s assay : Quantify AChE activity in vitro using acetylthiocholine and DTNB .

- In vivo models : Test cognitive improvement in transgenic Alzheimer’s mice (e.g., APP/PS1) using Morris water maze .

How are reaction intermediates characterized to ensure synthetic fidelity?

Q. Basic

- LC-MS : Monitors intermediate formation and mass integrity .

- Isolation and NMR : Critical for unstable intermediates (e.g., boronic acid derivatives in Suzuki couplings) .

What computational tools predict physicochemical properties (e.g., logP, pKa) for formulation design?

Q. Advanced

- Software suites : Use ACD/Labs or MarvinSuite to calculate logP (hydrophobicity) and pKa (ionization) .

- Molecular dynamics (MD) simulations : Model solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.